2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:
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Formation of the Isopropylsulfonyl Phenyl Intermediate
Starting Material: 4-bromophenyl isopropyl sulfone.
Reaction: The bromine atom is substituted with an acetamide group through a nucleophilic substitution reaction.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling with Thiophen-3-ylmethylamine
Intermediate: The resulting 4-(isopropylsulfonyl)phenyl acetamide is then coupled with thiophen-3-ylmethylamine.
Reaction: This step involves an amide bond formation facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Conditions: The reaction is typically performed in an inert atmosphere, often under nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones, depending on the conditions.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the sulfonyl group to a sulfide or the amide to an amine.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Products: Substitution reactions can modify the phenyl or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in polar solvents like acetonitrile or dichloromethane.
Reduction: Often carried out in ether solvents under anhydrous conditions.
Substitution: Conducted in polar aprotic solvents with bases to deprotonate the nucleophile.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its structural properties make it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.
Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-(Ethylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide: Features an ethyl group in place of the isopropyl group.
Uniqueness
Steric Effects: The isopropyl group provides unique steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Electronic Properties: The sulfonyl group and thiophene ring contribute to distinct electronic characteristics, affecting its behavior in chemical reactions and applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12(2)22(19,20)15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-21-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPZOSOGPFHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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